molecular formula C6H12N2 B1196325 1,1-Diallylhydrazine CAS No. 5164-11-4

1,1-Diallylhydrazine

Cat. No.: B1196325
CAS No.: 5164-11-4
M. Wt: 112.17 g/mol
InChI Key: UPVLRUMEBXYJMQ-UHFFFAOYSA-N
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Description

1,1-Diallylhydrazine is an organic compound with the molecular formula C6H12N2. It is a derivative of hydrazine, where two hydrogen atoms are replaced by allyl groups.

Preparation Methods

1,1-Diallylhydrazine can be synthesized through several methods. The classical synthetic route involves the allylation of hydrazine hydrate with allyl halides, such as allyl bromide or allyl chloride. This method, however, often results in a mixture of mono-, di-, and tri-substituted hydrazines .

To improve selectivity and yield, alternative methods have been developed. One such method involves the use of orthogonal protective groups, such as Boc-hydrazines. This approach allows for the selective synthesis of this compound with higher yields and fewer by-products . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1,1-Diallylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride .

    Oxidation: Oxidation of this compound can lead to the formation of corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, leading to a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield diallylhydrazine oxides, while reduction with lithium aluminum hydride can produce simpler hydrazine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1-diallylhydrazine involves its interaction with molecular targets and pathways within cells. It can act as a nucleophile, participating in various chemical reactions that modify cellular components. The specific pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic applications .

Comparison with Similar Compounds

1,1-Diallylhydrazine can be compared to other hydrazine derivatives, such as 1,2-diallylhydrazine and 1,1-dimethylhydrazine. These compounds share similar structural features but differ in their chemical properties and reactivity .

    1,2-Diallylhydrazine:

    1,1-Dimethylhydrazine: This derivative has two methyl groups instead of allyl groups, resulting in distinct chemical behavior and uses.

The uniqueness of this compound lies in its ability to form a wide range of derivatives through various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

1,1-bis(prop-2-enyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVLRUMEBXYJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020393
Record name 1,1-Diallylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5164-11-4
Record name 1,1-Diallyhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005164114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diallylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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